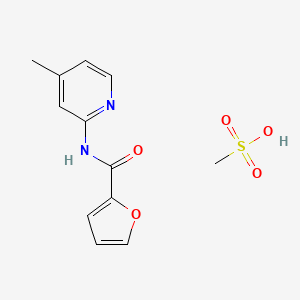
methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide is a compound that combines the properties of methanesulfonic acid and a furan derivative. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The furan derivative, N-(4-methylpyridin-2-yl)furan-2-carboxamide, is part of a class of compounds known for their diverse biological activities .
Métodos De Preparación
The synthesis of methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of methanesulfonic acid with N-(4-methylpyridin-2-yl)furan-2-carboxamide under controlled conditions. One synthetic route starts with the preparation of 2-iodo-4-methylphenol, which is then combined with N-iodosuccinimide and para-toluenesulfonic acid in acetonitrile . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparación Con Compuestos Similares
Methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has similar antibacterial properties but differs in its chemical structure.
Furan derivatives: Other furan derivatives also exhibit diverse biological activities, but this compound is unique due to its specific combination of functional groups.
Propiedades
Número CAS |
66279-45-6 |
|---|---|
Fórmula molecular |
C12H14N2O5S |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-(4-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2.CH4O3S/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9;1-5(2,3)4/h2-7H,1H3,(H,12,13,14);1H3,(H,2,3,4) |
Clave InChI |
CKIDWFAMRSYYTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC=CO2.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
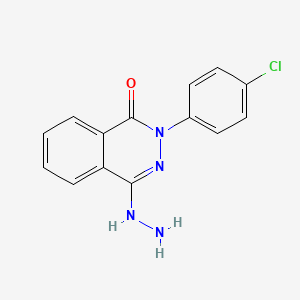
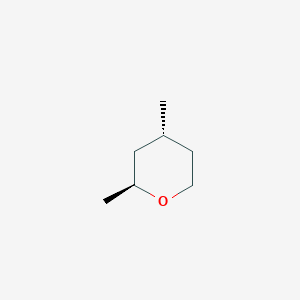
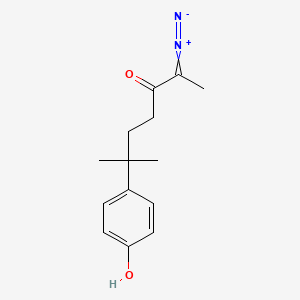

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
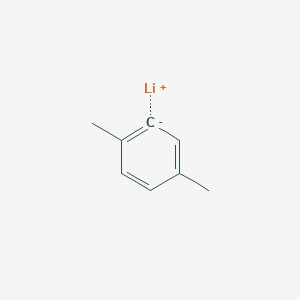
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
